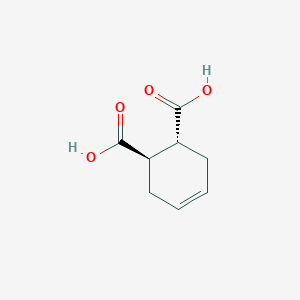

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid

説明

The exact mass of the compound (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUAAIDVFMVTAU-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-40-7 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F3AF44G56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid

Introduction: The Significance of a Chiral Building Block

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is a valuable chiral building block in organic synthesis. Its rigid, stereochemically defined cyclohexane core, adorned with two carboxylic acid functional groups, makes it an important precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials. The precise spatial arrangement of the carboxyl groups in the (1R,2R) configuration allows for the construction of multiple stereocenters with a high degree of control, making enantioselective access to this molecule a critical challenge for synthetic chemists.

This technical guide provides an in-depth exploration of the primary strategies for the enantioselective synthesis of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present the expected outcomes for three principal approaches:

-

Enzymatic Desymmetrization: A highly efficient and selective method that utilizes enzymes to differentiate between two chemically equivalent functional groups in a prochiral starting material.

-

Chiral Auxiliary-Mediated Diels-Alder Reaction: A classic and robust strategy that employs a covalently attached chiral molecule to direct the stereochemical outcome of the key cycloaddition step.

-

Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction: A modern and atom-economical approach that uses a chiral catalyst to create a stereochemically biased reaction environment.

This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical knowledge of these synthetic methodologies.

Strategy 1: Enzymatic Desymmetrization of a Prochiral Diester

The desymmetrization of a meso compound, which contains a plane of symmetry and is therefore achiral despite having stereocenters, is a powerful strategy for generating enantiomerically pure products. In the context of our target molecule, the readily available cis-4-cyclohexene-1,2-dicarboxylic anhydride, formed from the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, serves as an ideal starting point for creating a prochiral diester.[1][2]

The core principle of this approach is the use of a hydrolase enzyme, such as Pig Liver Esterase (PLE), to selectively hydrolyze one of the two enantiotopic ester groups of the meso-diester. The chiral environment of the enzyme's active site differentiates between the two ester moieties, leading to the formation of a single enantiomer of the resulting monoester with high enantiomeric excess (e.e.).

A significant advantage of this method is the potential for exceptional enantioselectivity, often exceeding 99% e.e., as demonstrated in scaled-up processes using recombinant PLE isoenzymes.

Experimental Workflow: Enzymatic Desymmetrization

Caption: Workflow for Enzymatic Desymmetrization.

Detailed Protocol: Enzymatic Desymmetrization

Part A: Synthesis of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate

-

Diels-Alder Reaction: In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride (1.0 eq) and 3-sulfolene (1.2 eq, a stable precursor that releases 1,3-butadiene upon heating) in xylene.[2]

-

Heat the mixture to reflux (approximately 140 °C) for 1-2 hours. The 3-sulfolene will decompose to generate 1,3-butadiene in situ, which then undergoes a Diels-Alder reaction with maleic anhydride.

-

Cool the reaction mixture to room temperature and then in an ice bath to crystallize the cis-4-cyclohexene-1,2-dicarboxylic anhydride. Collect the solid by vacuum filtration and wash with cold petroleum ether.

-

Esterification: Suspend the crude anhydride in an excess of methanol and add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours until the anhydride has completely reacted (monitored by TLC or GC-MS).

-

Cool the reaction mixture, and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethyl cis-4-cyclohexene-1,2-dicarboxylate. Purify by vacuum distillation or column chromatography on silica gel.

Part B: PLE-Catalyzed Enantioselective Hydrolysis

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

-

Add the dimethyl cis-4-cyclohexene-1,2-dicarboxylate to the buffer.

-

Introduce the recombinant Pig Liver Esterase (a specific isoenzyme may be selected for optimal selectivity). The enzyme loading is typically low.

-

pH Control and Monitoring: Maintain the pH of the reaction mixture at the desired setpoint (e.g., 7.5) using a pH-stat by the automated addition of a dilute sodium hydroxide solution. The consumption of NaOH is directly proportional to the progress of the hydrolysis.

-

Continue the reaction at a constant temperature (e.g., 25-30 °C) until approximately 50% conversion is reached, which provides the highest enantiomeric excess of the product.

-

Work-up and Isolation: Once the desired conversion is achieved, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the monoester product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R,2S)-1-carbomethoxy-cyclohex-4-ene-2-carboxylic acid.

Part C: Saponification to the Diacid

-

Dissolve the crude monoester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2.5-3.0 eq) and heat the mixture to reflux for 2-4 hours to saponify the remaining ester group.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, which will precipitate the (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product with high enantiomeric purity.

Data Presentation: Enzymatic Desymmetrization

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| Diels-Alder & Esterification | Dimethyl cis-4-cyclohexene-1,2-dicarboxylate | >85% | N/A (meso) |

| Enzymatic Hydrolysis | (1R,2S)-1-carbomethoxy-cyclohex-4-ene-2-carboxylic acid | ~45% (at 50% conversion) | >99% |

| Saponification | (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | >90% | >99% |

Strategy 2: Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction

This strategy relies on the temporary attachment of a chiral auxiliary to the dienophile to control the facial selectivity of the Diels-Alder reaction. The chiral auxiliary creates a diastereomeric transition state, favoring the approach of the diene from one face over the other. After the cycloaddition, the auxiliary is cleaved to reveal the enantiomerically enriched product.

A commonly used class of chiral auxiliaries for this purpose are oxazolidinones, popularized by David Evans.[3] These auxiliaries are readily available in both enantiomeric forms and can be acylated to form chiral dienophiles. The stereochemical outcome is often highly predictable and can be rationalized by the formation of a chelated intermediate with a Lewis acid.[4]

Experimental Workflow: Chiral Auxiliary Approach

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol: Chiral Auxiliary-Mediated Diels-Alder

Part A: Synthesis of the Chiral N-Acyl Oxazolidinone

-

Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (1.05 eq), dropwise to deprotonate the oxazolidinone.

-

After stirring for 15-30 minutes, add fumaryl chloride (0.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral N-acyl oxazolidinone by flash column chromatography.

Part B: Diastereoselective Diels-Alder Reaction

-

Dissolve the purified chiral N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) (1.1 eq), dropwise. The Lewis acid coordinates to the carbonyl groups of the dienophile, locking it into a specific conformation and increasing its reactivity.[4]

-

After stirring for 30 minutes, add a solution of 1,3-butadiene (condensed at low temperature) (2-3 eq) in cold dichloromethane.

-

Stir the reaction at -78 °C for several hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomerically enriched Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Part C: Cleavage of the Chiral Auxiliary

-

Dissolve the crude Diels-Alder adduct in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of hydrogen peroxide (excess) followed by a solution of lithium hydroxide (excess).

-

Stir the reaction at 0 °C for several hours until the adduct is completely consumed (monitored by TLC).

-

Quench the excess hydrogen peroxide by adding an aqueous solution of sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid.

Data Presentation: Chiral Auxiliary-Mediated Diels-Alder

| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) |

| Diels-Alder Reaction | Diastereomerically Enriched Adduct | 80-95% | >95:5 |

| Auxiliary Cleavage | (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | >85% | N/A |

| Auxiliary Recovery | Chiral Oxazolidinone | >90% | N/A |

Strategy 3: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

The use of chiral Lewis acids to catalyze Diels-Alder reactions represents a highly atom-economical and elegant approach to enantioselective synthesis. In this method, a substoichiometric amount of a chiral Lewis acid complexes with the dienophile, creating a chiral environment that directs the incoming diene to one face of the dienophile.

A prominent class of catalysts for this transformation are the chiral oxazaborolidines developed by E.J. Corey.[5] These catalysts, when protonated or activated by a strong Lewis acid, form highly reactive and stereodirecting cationic species that can catalyze Diels-Alder reactions with high enantioselectivity even at low temperatures.[6][7]

Experimental Workflow: Chiral Lewis Acid Catalysis

Caption: Workflow for Chiral Lewis Acid-Catalyzed Synthesis.

Detailed Protocol: Chiral Lewis Acid-Catalyzed Diels-Alder

-

Catalyst Preparation: In a flame-dried, inert atmosphere glovebox or Schlenk line, prepare a stock solution of the chiral oxazaborolidine catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine) in anhydrous dichloromethane. Prepare a separate stock solution of triflic acid in the same solvent.

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C.

-

Add the dienophile, maleic anhydride (1.0 eq), to the cold solvent.

-

Catalyst Activation and Addition: In a separate flask, also at -78 °C, add the chiral oxazaborolidine solution (0.1 eq) to a portion of the solvent. To this, slowly add the triflic acid solution (0.1 eq) to form the activated cationic catalyst.

-

Transfer the activated catalyst solution via cannula to the reaction vessel containing the maleic anhydride. A color change is often observed upon complexation.

-

Diels-Alder Reaction: After stirring for 15-30 minutes, add a pre-cooled solution of 1,3-butadiene (1.5-2.0 eq) in dichloromethane to the reaction mixture.

-

Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Work-up and Isolation: Quench the reaction by adding a small amount of pyridine, followed by water.

-

Allow the mixture to warm to room temperature. Extract the product with diethyl ether.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude enantioenriched cis-4-cyclohexene-1,2-dicarboxylic anhydride.

-

Hydrolysis: Hydrolyze the anhydride by dissolving it in a mixture of THF and water and heating to reflux for 1-2 hours.

-

Cool the solution and remove the THF under reduced pressure. Extract the aqueous solution with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate to yield the (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid. The enantiomeric excess can be determined by chiral HPLC analysis of the corresponding dimethyl ester.

Data Presentation: Chiral Lewis Acid-Catalyzed Diels-Alder

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| Asymmetric Diels-Alder | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 85-95% | 90-99% |

| Hydrolysis | (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | >95% | Maintained from previous step |

Conclusion

The enantioselective synthesis of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid can be successfully achieved through several robust and high-yielding strategies. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of specialized reagents or equipment (such as enzymes or chiral auxiliaries), and the required level of enantiopurity.

-

Enzymatic desymmetrization stands out for its exceptional selectivity, often providing enantiomeric excesses greater than 99%, and its scalability, making it an attractive option for industrial applications.

-

The chiral auxiliary-mediated approach offers a reliable and predictable method with high diastereoselectivity, and the ability to recover and reuse the expensive chiral auxiliary is a significant advantage.

-

Chiral Lewis acid catalysis represents a modern, atom-economical approach that can provide high enantioselectivity with only a catalytic amount of the chiral promoter.

Each of these methodologies provides a powerful tool for the synthesis of this important chiral building block, enabling further advancements in the fields of drug discovery and materials science.

References

-

Myers, A. G. Asymmetric Diels-Alder Reactions. Harvard University. [Link]

-

Süss, P., et al. (2014). Scale-Up of a Recombinant Pig Liver Esterase-Catalyzed Desymmetrization of Dimethyl Cyclohex-4-ene-cis-1,2-dicarboxylate. Organic Process Research & Development, 18(7), 897–903. [Link]

-

Paddon-Row, M. N., Anderson, C. D., & Houk, K. N. (2009). Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. The Journal of Organic Chemistry, 74(2), 861–868. [Link]

-

Evans, D. A. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Corey, E. J., & Loh, T.-P. (1992). The First Enantioselective Synthesis of a Prostaglandin by Catalytic Asymmetric Diels-Alder Reaction. Journal of the American Chemical Society, 114(21), 8290-8292. [Link]

-

ChemTube3D. Evans auxiliary-controlled enantioselective Diels-Alder reaction. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

- Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.

-

Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. [Link]

-

Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

-

Paddon-Row, M. N., et al. (2008). Computational Evaluation of Enantioselective Diels−Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Corey ' s oxazaborolidinium 15 catalyzed Diels – Alder cycloaddition.... [Link]

-

MDPI. Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway. [Link]

-

YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]

-

YouTube. The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. [Link]

-

ACS Publications. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. [Link]

-

Chemistry Online. (2022). Diels-Alder reaction between butadiene and maleic anhydride. [Link]

Sources

- 1. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]

- 2. odinity.com [odinity.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Computational Evaluation of Enantioselective Diels−Alder Reactions Mediated by Corey’s Cationic Oxazaborolidine Catalysts / The Journal of Organic Chemistry, 2008 [sci-hub.box]

Spectroscopic Characterization of (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid: A Technical Guide

Introduction

(1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid is a chiral molecule of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecular architectures, including pharmaceuticals and natural products. The stereochemical integrity of this compound is paramount, as the spatial arrangement of its carboxylic acid functional groups dictates its reactivity and its ability to impart chirality in subsequent synthetic transformations. A thorough understanding of its spectroscopic properties is therefore essential for researchers in chemical synthesis and drug development to ensure the correct stereoisomer is being utilized and to monitor the stereochemical outcome of their reactions.

This technical guide provides an in-depth analysis of the spectroscopic data for cyclohex-4-ene-1,2-dicarboxylic acid, with a focus on the (1R,2R) stereoisomer. Due to the limited availability of a complete, published dataset for the pure (1R,2R)-enantiomer, this guide will leverage a comparative approach. We will first present a comprehensive analysis of the well-documented spectroscopic data for the corresponding cis-isomer, (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid, to establish a baseline. Subsequently, we will predict and rationalize the expected spectroscopic characteristics of the (1R,2R)-trans-isomer, drawing upon fundamental principles of spectroscopic interpretation and data from analogous structures. This approach is designed to equip researchers with the necessary knowledge to confidently identify and characterize these important chiral synthons.

Molecular Structure and Stereoisomerism

The core of the topic molecule is a cyclohexene ring with two carboxylic acid substituents at the C1 and C2 positions. The presence of two stereocenters at these positions gives rise to stereoisomers. The cis-isomer has the two carboxylic acid groups on the same face of the ring, while the trans-isomer has them on opposite faces. The (1R,2R) designation specifies the absolute configuration at these stereocenters, defining a specific enantiomer of the trans pair.

Workflow for NMR data acquisition.

Causality behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) or methanol-d4 are often good choices for carboxylic acids as they are good solvents and the acidic proton is typically observable. In contrast, using D2O will result in the exchange of the carboxylic acid protons, and their signal will not be observed.

-

Number of Scans: 13C NMR requires a larger number of scans than 1H NMR due to the low natural abundance of the 13C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy

Workflow for IR data acquisition (KBr pellet method).

Causality behind Experimental Choices:

-

KBr Pellet: This method is suitable for solid samples and provides a spectrum of the compound in a solid matrix, which minimizes intermolecular interactions with a solvent. The KBr is transparent to IR radiation in the typical analysis range. [1]

Mass Spectrometry (MS)

Workflow for Mass Spectrometry data acquisition.

Causality behind Experimental Choices:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding a prominent protonated or deprotonated molecular ion with minimal fragmentation. For more detailed fragmentation analysis, electron ionization (EI) could be employed, though it may lead to a less abundant or absent molecular ion peak. [2]

Conclusion

References

-

PubChem. cis-4-Cyclohexene-1,2-dicarboxylic acid. National Center for Biotechnology Information. [Link]

-

Filo, D. L. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. [Link]

-

PubChem. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. [Link]

-

ATB. (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid. The Automated Topology Builder. [Link]

-

LibreTexts Chemistry. IR Sample Preparation: A Practical Guide. [Link]

-

Royal Society of Chemistry. Water-chain mediated proton conductivity in mechanically flexible redox-active organic single crystals - Supporting Information. [Link]

-

Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

-

LibreTexts Chemistry. Stereoisomerism in Disubstituted Cyclohexanes. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Chegg. The 4-cyclohexene-cis-1,2-dicarboxylic acid has eight carbons, but only four peaks are expected in the ^13C-NMR spectrum. Why is that the case?. [Link]

-

PubChem. trans-4-Cyclohexene-1,2-dicarboxylic anhydride. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST WebBook. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

-

YouTube. Mass fragmentation pattern of carboxylic acids. [Link]

-

Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

MDPI. Helicene-Based Chiral Auxiliaries and Chirogenesis. [Link]

-

AQA. A-level Chemistry 7405 Specification. [Link]

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

-

YouTube. Fragmentation pattern of cycloalkanes & bicycloalkanes. [Link]

-

Journal of Analytical Methods in Chemistry. Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Brainly. Can someone analyze this NMR? Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride. [Link]

Sources

Methodological & Application

Application Note & Protocols: Synthesis of Chiral Ligands from (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of valuable chiral ligands starting from (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid. This chiral building block, possessing a rigid C2-symmetric backbone, is an excellent precursor for a variety of ligands used in asymmetric catalysis. We present detailed, field-proven protocols for the synthesis of key intermediates and two major classes of ligands: C2-symmetric diamines and diphosphines. The rationale behind experimental choices, step-by-step procedures, characterization methods, and applications are discussed to ensure scientific integrity and reproducibility.

Introduction: The (1R,2R)-Cyclohexene Backbone as a Privileged Chiral Scaffold

(1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid is a versatile chiral building block in organic synthesis. Its stereochemically defined, conformationally constrained six-membered ring makes it an ideal scaffold for the design of chiral ligands. Ligands derived from this backbone can create a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic reactions.[1][2] The development of effective chiral phosphine and diamine ligands is crucial for advancing transition-metal-catalyzed cross-coupling and hydrogenation reactions, which are fundamental to modern pharmaceutical and fine chemical synthesis.[3][4]

The synthetic strategy outlined herein begins with the conversion of the starting dicarboxylic acid into its corresponding anhydride, a key intermediate that serves as a branching point for subsequent derivatization into various ligand classes.

Overall Synthetic Workflow

The transformation from the starting diacid to advanced chiral ligands follows a modular, multi-step pathway. This workflow allows for the synthesis of diverse ligand families from a common, readily accessible chiral precursor.

Figure 1: General synthetic workflow from the starting diacid to target ligands and their application.

Synthesis of the Key Intermediate: (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Anhydride

The first crucial step is the cyclization of the dicarboxylic acid to its anhydride. This is typically achieved via dehydration, often using acetic anhydride, which serves as both reagent and solvent. The anhydride is more reactive than the diacid and is the ideal substrate for subsequent nucleophilic ring-opening reactions.

Protocol 3.1: Anhydride Formation via Dehydration

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid | 170.16 | 10.0 | 1.0 |

| Acetic Anhydride (Ac₂O) | 102.09 | - | Solvent |

Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid (1.70 g, 10.0 mmol).

-

Reaction: Add acetic anhydride (20 mL) to the flask. Heat the mixture to reflux (approx. 140 °C) with stirring.

-

Causality Note: Heating is necessary to overcome the activation energy for the intramolecular nucleophilic acyl substitution that forms the cyclic anhydride and acetic acid as a byproduct.

-

-

Monitoring: Continue heating for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the diacid spot.

-

Work-up: Allow the reaction mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator.

-

Experimental Insight: To ensure complete removal of acetic acid, co-evaporation with a high-boiling point solvent like toluene (2 x 15 mL) is recommended.

-

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a toluene/hexane mixture to yield the pure anhydride as a white crystalline solid.[5][6]

-

Characterization:

-

Yield: Typically >95%.

-

Melting Point: Compare with literature values for the corresponding cis-anhydride (101-104 °C) as a reference.[7]

-

IR Spectroscopy: Look for two characteristic C=O stretching bands for the anhydride at approx. 1850 cm⁻¹ and 1780 cm⁻¹. The broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) should be absent.

-

¹H NMR: Confirm the structure and disappearance of the carboxylic acid protons.

-

Synthesis of C2-Symmetric Diamine Ligands

This pathway involves a two-step sequence from the anhydride: (1) nucleophilic ring-opening with a primary amine to form a diamide, followed by (2) reduction of the amide carbonyls to yield the target diamine.

Protocol 4.1: Ring-Opening Aminolysis to Form Diamide

This step involves the desymmetrization of the anhydride with a primary amine, followed by conversion of the resulting carboxylate to the second amide.[8]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (1R,2R)-Anhydride (from Protocol 3.1) | 152.15 | 5.0 | 1.0 |

| Benzylamine (example amine) | 107.15 | 11.0 | 2.2 |

| Dichloromethane (DCM) | - | - | Solvent |

| DCC or EDC (coupling agent) | 206.33 | 5.5 | 1.1 |

Procedure

-

Setup: Dissolve the (1R,2R)-anhydride (0.76 g, 5.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

-

First Amine Addition: Add benzylamine (0.59 g, 5.5 mmol, 1.1 eq) dropwise via syringe. Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

-

Mechanism Insight: The amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a ring-opened amic acid intermediate.

-

-

Amide Coupling: Re-cool the mixture to 0 °C. Add the coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.14 g, 5.5 mmol, 1.1 eq).[9] Then, add the second portion of benzylamine (0.59 g, 5.5 mmol, 1.1 eq).

-

Causality Note: DCC activates the remaining carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the second equivalent of amine to form the diamide.[9]

-

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N,N'-dibenzyl diamide.

-

Characterization:

-

Yield: 70-85%.

-

¹H & ¹³C NMR: Confirm the presence of the benzyl groups and the amide functionalities.

-

Mass Spectrometry: Verify the molecular weight of the product.

-

Protocol 4.2: Reduction of Diamide to Diamine

The reduction of the robust amide functional groups requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[10][11]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (1R,2R)-Diamide (from Protocol 4.1) | 348.45 | 3.0 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 12.0 | 4.0 |

| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |

Procedure

-

Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend LiAlH₄ (0.45 g, 12.0 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C.

-

Safety Warning: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under a dry, inert atmosphere.

-

-

Amide Addition: Dissolve the diamide (1.05 g, 3.0 mmol) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Stir at reflux for 8-12 hours.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

-

Water (0.45 mL)

-

15% aqueous NaOH (0.45 mL)

-

Water (1.35 mL)

-

Causality Note: This specific sequence is critical for forming a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

-

-

Work-up: Stir the resulting slurry at room temperature for 1 hour until a white precipitate forms. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude diamine is often pure enough for the next step. If necessary, it can be purified by chromatography or distillation under high vacuum.

-

Characterization:

-

Yield: 80-95%.

-

IR Spectroscopy: Confirm the disappearance of the amide C=O stretch (around 1640 cm⁻¹).

-

¹H NMR: Observe the shift of the methylene protons adjacent to the nitrogen. The characteristic amide N-H protons (if present) will be gone.

-

Mass Spectrometry: Confirm the molecular weight of the diamine product.

-

Synthesis of C2-Symmetric Diphosphine Ligands

Diphosphine ligands are paramount in asymmetric catalysis.[12] They can be synthesized from the diamine precursors or, alternatively, from a diol derived by reduction of the starting anhydride. Here we outline a general approach from the diamine.

Figure 2: Relationship of reactants for diphosphine ligand synthesis.

Protocol 5.1: Diamine Phosphinylation

Procedure

-

Setup: Dissolve the (1R,2R)-diamine (from Protocol 4.2) (1.0 mmol) and triethylamine (2.5 mmol, 2.5 eq) in anhydrous and degassed toluene (20 mL) in a Schlenk flask under an inert atmosphere.

-

Experimental Insight: Phosphines are highly sensitive to oxidation. All solvents must be rigorously degassed, and all operations must be performed using Schlenk line or glovebox techniques.

-

-

Reagent Addition: Cool the solution to 0 °C. Add chlorodiphenylphosphine (2.1 mmol, 2.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C for 6 hours. A precipitate of triethylammonium chloride will form.

-

Work-up: Cool the mixture to room temperature. Filter the mixture through a cannula to remove the salt precipitate. Wash the precipitate with degassed toluene.

-

Purification: Remove the solvent from the filtrate under vacuum to yield the crude diphosphine ligand. The product can be purified by recrystallization from a degassed solvent system (e.g., ethanol or methanol).

-

Characterization:

-

³¹P NMR: This is the most critical characterization technique. Expect a single sharp peak in the proton-decoupled spectrum, confirming the C2-symmetry of the ligand.

-

¹H & ¹³C NMR: Confirm the overall structure.

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass.

-

Summary and Applications

The protocols detailed in this document provide a reliable and modular route to synthesize C2-symmetric diamine and diphosphine ligands from (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid. These ligands are of significant interest in the field of asymmetric catalysis.

-

Diamine Ligands: Can be used directly in reactions like asymmetric transfer hydrogenation or serve as precursors for more complex salen or pincer-type ligands.

-

Diphosphine Ligands: Are highly effective in a vast range of transition-metal-catalyzed reactions, including Rhodium- and Ruthenium-catalyzed asymmetric hydrogenation of olefins and ketones, and Palladium-catalyzed asymmetric allylic alkylation.[12][13]

The synthetic flexibility allows for fine-tuning of the ligand's steric and electronic properties by varying the amine used in Protocol 4.1 or the phosphine source in Protocol 5.1, enabling the optimization of catalysts for specific chemical transformations.[14]

References

-

The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. (2016). YouTube. [Link]

-

DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. (2013). Odinity. [Link]

- Kohler, E. P., et al. (1957). Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). University of Toronto. [Link]

-

Imamoto, T., et al. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of chemical research, 45(4), 574-585. [Link]

-

Unknown. (2018). Stereoselective synthesis of 4-phenyl- and 4-methyl-4-phenylcyclohexane-1,2-dicarboxylic acids by alkylation of benzene with (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid. Voprosy Khimii i Khimicheskoi Tekhnologii, (4), 22-28. [Link]

-

Cheung, C. L., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-210. [Link]

-

Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Lee, J., et al. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 6(48), 32845–32853. [Link]

-

Pu, L. (2004). Design and Synthesis of Diphosphine Ligands Based on the Chiral Biindolyl Scaffold and Their Application in Transition-Metal Catalysis. Organic Letters, 6(15), 2535-2538. [Link]

-

Synthesis and Applications of Acyclic Chiral Diene Ligands. (2010). Synfacts, 2010(02), 0196-0196. [Link]

-

Genet, J. P., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 100(22), 12533-12537. [Link]

-

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid. (n.d.). PubChem. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. (n.d.). PubChem. [Link]

-

Alternating ring-opening polymerization of cyclohexene oxide and anhydrides : effect of catalyst, cocatalyst, and anhydride structure. (2012). Macromolecules, 45(11), 4528-4536. [Link]

-

Guiry, P. J., & McCormack, P. (2006). Recent applications of chiral ferrocene ligands in asymmetric catalysis. Angewandte Chemie International Edition, 45(39), 6432-6456. [Link]

-

Chiral Ligand Design. (2014). The Dong Group, University of California, Irvine. [Link]

-

Lee, S., et al. (2021). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 23(17), 6834–6838. [Link]

-

Chiral ligands derived from monoterpenes: application in the synthesis of optically pure secondary alcohols via asymmetric catalysis. (2007). Current Organic Chemistry, 11(13), 1151-1172. [Link]

-

Reduction of Amides to Amines and Aldehydes. (n.d.). Chemistry Steps. [Link]

-

Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. (2020). ResearchGate. [Link]

-

Product Class 6: Cyclic Phosphines. (n.d.). Science of Synthesis. [Link]

-

Nystrom, R. F., & Brown, W. G. (1948). The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(11), 3738-3740. [Link]

-

A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. (2025). Synfacts, 2025(08), 0891-0891. [Link]

-

(1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid. (n.d.). Automated Topology Builder. [Link]

-

Reduction of Amides to Amines Catalyzed by Ca(CH2C6H4NMe2‐o)2(THF)2/HBpin. (2021). Chemistry – An Asian Journal, 16(18), 2634-2638. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

-

Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. (2021). Chemical Reviews, 121(15), 9450-9513. [Link]

-

Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

-

Synthesis of Amines. (2025). Chemistry LibreTexts. [Link]

-

N‑Heterocyclic Carbene-Based Group 4 Catalysts for the Terpolymerization of Cyclohexene Oxide and Cyclic Anhydrides with CO2. (2025). Organometallics. [Link]

Sources

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. odinity.com [odinity.com]

- 7. cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | 935-79-5 | TCI AMERICA [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Ring-Opening Reactions of (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Building Block

(1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid anhydride is a chiral cyclic anhydride that serves as a versatile and valuable starting material in modern organic synthesis. Its rigid, stereochemically defined structure makes it an ideal scaffold for the introduction of multiple stereocenters in a controlled manner. The ring-opening reactions of this anhydride with a variety of nucleophiles provide a powerful and direct route to a diverse array of chiral molecules with significant potential in the pharmaceutical and materials science industries. The resulting dicarboxylic acid monoesters, monoamides, and related derivatives are key intermediates in the synthesis of complex molecular architectures, including antiviral and anti-inflammatory agents. This guide provides a comprehensive overview of the fundamental principles, practical protocols, and key applications of the ring-opening reactions of this important chiral building block.

Mechanistic Principles of Anhydride Ring-Opening

The ring-opening of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid anhydride proceeds via a nucleophilic acyl substitution mechanism. The electrophilic carbonyl carbons of the anhydride are susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and thiols. This initial attack leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and cleave the acyl-oxygen bond, resulting in the opening of the anhydride ring. The stereochemistry of the starting material is retained throughout the reaction, yielding enantiomerically pure products.

The regioselectivity of the nucleophilic attack is a critical consideration in these reactions. In the case of this symmetric anhydride, attack at either carbonyl carbon is equally likely in the absence of a chiral catalyst or a chiral nucleophile. However, the use of chiral catalysts can induce facial selectivity, leading to the preferential formation of one enantiomer of the ring-opened product from a meso-anhydride. For the enantiomerically pure (1R,2R)-anhydride, the focus is on achieving high yields and preserving the stereochemical integrity of the product.

Core Ring-Opening Reactions: A Practical Guide

This section details the protocols for the most common and synthetically useful ring-opening reactions of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid anhydride.

Hydrolysis: Synthesis of (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid

The hydrolysis of the anhydride yields the corresponding dicarboxylic acid, a valuable intermediate for further functionalization.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid anhydride (1.0 eq.) in deionized water (10-20 mL per gram of anhydride).

-

Heating: Heat the mixture to reflux with vigorous stirring. Continue heating until all the solid anhydride has dissolved, indicating the completion of the hydrolysis reaction.[1] This typically takes 30-60 minutes.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization of the dicarboxylic acid.

-

Isolation: Collect the crystalline product by vacuum filtration, washing with a small amount of cold deionized water.

-

Drying: Dry the product under vacuum to a constant weight.

Expected Outcome: A white crystalline solid with a high yield (typically >90%).

Alcoholysis: Synthesis of Chiral Monoesters

The reaction with alcohols provides chiral monoesters, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Protocol (Methanolysis Example):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid anhydride (1.0 eq.) in anhydrous methanol (10-20 mL per gram of anhydride).

-

Reaction Conditions: Stir the solution at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, gentle heating (40-60 °C) may be required.

-

Work-up: Remove the excess methanol under reduced pressure. The resulting crude monoester can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

For Enantioselective Alcoholysis of the corresponding meso-anhydride: The use of a chiral catalyst, such as a modified cinchona alkaloid, can facilitate the desymmetrization of the corresponding meso-anhydride to yield an enantiomerically enriched monoester.

Aminolysis: Synthesis of Chiral Monoamides and Amic Acids

The reaction with primary or secondary amines yields the corresponding monoamides (amic acids), which are precursors to a variety of biologically active molecules.

Protocol (Reaction with Benzylamine Example):

-

Reaction Setup: In a round-bottom flask, dissolve (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid anhydride (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-20 mL per gram of anhydride).

-

Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of benzylamine (1.0 eq.) in the same solvent to the stirred anhydride solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting anhydride.

-

Work-up: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

For Enantioselective Aminolysis of the corresponding meso-anhydride: Chiral thiourea catalysts derived from chiral diamines have been shown to be effective in the enantioselective ring-opening of similar cyclic anhydrides with amines.[2]

Summary of Reaction Conditions

| Reaction Type | Nucleophile | Solvent | Temperature | Typical Reaction Time | Product |

| Hydrolysis | Water | Water | Reflux | 30-60 min | Dicarboxylic Acid |

| Alcoholysis | Methanol | Methanol | Room Temp. | 1-4 hours | Monoester |

| Aminolysis | Benzylamine | DCM or THF | 0 °C to RT | 2-4 hours | Monoamide (Amic Acid) |

Visualizing the Workflow

Caption: General experimental workflow for the ring-opening of the anhydride.

Applications in Drug Development

The chiral products derived from the ring-opening of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid anhydride are valuable intermediates in the synthesis of a range of therapeutic agents.

Antiviral Drug Synthesis: The Case of Oseltamivir (Tamiflu®)

A key application of chiral cyclohexene carboxylic acid derivatives is in the synthesis of the neuraminidase inhibitor oseltamivir, marketed as Tamiflu®, an important antiviral medication for the treatment of influenza A and B.[3] The synthesis of oseltamivir often starts from shikimic acid, a natural product. However, alternative synthetic routes have been developed that utilize derivatives of cyclohexene carboxylic acid as chiral building blocks to construct the core carbocyclic ring of the drug with the correct stereochemistry.

Caption: Pathway from the chiral anhydride to the antiviral drug Oseltamivir.

Anti-inflammatory and Antimicrobial Agents

Derivatives of cyclohexene carboxylic acid have demonstrated significant potential as anti-inflammatory and antimicrobial agents. For instance, certain amidrazone derivatives synthesized from a related tetrahydrophthalic anhydride have shown potent anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[4] Furthermore, some of these compounds exhibited promising antimicrobial activity against various bacterial strains.[4] This highlights the utility of the cyclohexene scaffold in the development of new therapeutic agents for a range of diseases.

Safety and Handling

(1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid anhydride and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The anhydride is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The ring-opening reactions of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid anhydride represent a powerful and versatile tool in modern organic synthesis. The ability to generate a wide array of chiral building blocks with high fidelity makes this starting material invaluable for researchers in drug discovery and development. The protocols and applications outlined in this guide provide a solid foundation for harnessing the synthetic potential of this important chiral anhydride.

References

-

Experiment #4. (n.d.). Retrieved from [Link]

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from [Link]

-

Tamiflu synthesis from (R)‐cyclohexene carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). ACS Omega. Retrieved from [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). Molecules. Retrieved from [Link]

-

Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo-ylmethylamines. (2018). ResearchGate. Retrieved from [Link]

-

Oseltamivir total synthesis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Protocol for the Esterification of (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

(1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid and its ester derivatives are valuable chiral building blocks in the synthesis of complex organic molecules, including pharmaceuticals and polymers. The stereospecific orientation of the carboxyl groups provides a rigid scaffold for introducing functionality with high spatial control. This document provides detailed protocols for the esterification of this diacid, targeting researchers, scientists, and drug development professionals. We present three robust methods: the classic Fischer-Speier esterification, the mild Steglich esterification using a carbodiimide coupling agent, and a high-yield methylation using diazomethane, with a focus on the underlying chemical principles, procedural details, and safety considerations.

Introduction and Background

The starting material, cyclohex-4-ene-1,2-dicarboxylic acid, is typically synthesized via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by hydrolysis of the resulting cis-anhydride.[1] The racemic trans-diacid can be obtained from fumaric acid.[2] The enantiomerically pure (1R,2R) isomer, which is the focus of this guide, is subsequently obtained through resolution, often involving the formation of diastereomeric salts with a chiral amine.[2] The conversion of this diacid to its corresponding diester is a critical step for subsequent transformations, as it protects the acidic protons, improves solubility in organic solvents, and modulates the reactivity of the carboxyl groups.

The choice of esterification method depends on several factors, including the desired ester group (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the sensitivity of other functional groups that may be present on the molecule. This guide provides a comparative overview to aid in selecting the most appropriate protocol.

Esterification Methodologies

We will explore three distinct and widely applicable esterification protocols. Each method offers unique advantages and requires specific experimental considerations.

Protocol 1: Fischer-Speier Esterification for Simple Dialkyl Esters

The Fischer-Speier esterification is a classic, acid-catalyzed method ideal for preparing simple, unhindered esters like dimethyl or diethyl esters.[3] The reaction involves heating the carboxylic acid in an excess of the corresponding alcohol with a catalytic amount of a strong acid.

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the dicarboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the ester.[4] Because the reaction is an equilibrium, it is driven to completion by using a large excess of the alcohol and/or by removing the water as it is formed.[4][5]

Experimental Protocol: Synthesis of Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid (10.0 g, 58.8 mmol).

-

Reagent Addition: Add 150 mL of absolute ethanol. Stir the suspension until the diacid is partially dissolved.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diacid.

-

Workup - Quenching: After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.[6]

-

Workup - Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude diethyl ester.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate as a colorless oil.[6]

Workflow for Fischer-Speier Esterification

Caption: General experimental workflow for Fischer-Speier esterification.

Protocol 2: Steglich Esterification using DCC and DMAP

For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, the Steglich method provides a mild and efficient alternative.[7] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]

Causality and Mechanism: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, first reacts with the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate rapidly reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration.[7][9]

Experimental Protocol: Mild Esterification with a Generic Alcohol (ROH)

-

Setup: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid (1.70 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Add the alcohol (22.0 mmol, 2.2 equivalents) and DMAP (244 mg, 2.0 mmol, 0.2 equivalents). Cool the solution to 0°C in an ice bath.

-

DCC Addition: In a separate beaker, dissolve DCC (4.54 g, 22.0 mmol, 2.2 equivalents) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0°C over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. A white precipitate of DCU will form.

-

Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.[9] Rinse the flask and filter cake with a small amount of DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 0.5 M HCl, 20 mL of water, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure diester.

Mechanism of Steglich Esterification

Caption: Simplified mechanism of DCC/DMAP-catalyzed Steglich esterification.

Protocol 3: Methyl Esterification using Diazomethane

Diazomethane (CH₂N₂) is an exceptionally effective reagent for converting carboxylic acids into their corresponding methyl esters.[10] The reaction is fast, clean, and proceeds in high yield under very mild conditions at low temperatures. However, diazomethane is highly toxic and explosive, demanding strict safety protocols.[11][12] An increasingly popular and safer alternative is (trimethylsilyl)diazomethane (TMS-diazomethane).

Causality and Mechanism: The mechanism begins with a simple acid-base reaction where the acidic proton of the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[12] The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the methyldiazonium cation. The excellent leaving group, molecular nitrogen (N₂), is liberated as a gas, driving the reaction to completion.[10]

CRITICAL SAFETY WARNING: Diazomethane is a potent poison, an irritant, and a potential carcinogen. It is also a highly explosive gas that can detonate from contact with sharp surfaces, heat, or high concentrations.[12] All operations must be conducted in a certified chemical fume hood behind a blast shield. Use only flame-polished or plastic labware. Do not store diazomethane solutions. Generate it in situ for immediate use.[13][14]

Experimental Protocol: Synthesis of Dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate

-

Setup: Dissolve (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid (850 mg, 5.0 mmol) in 20 mL of diethyl ether in a 100 mL Erlenmeyer flask (with a fire-polished rim) equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Diazomethane Addition: Add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Diazomethane is a yellow gas, and its solution is also yellow.[15] Continue the addition until the yellow color persists in the reaction mixture (indicating a slight excess of diazomethane) and nitrogen evolution ceases.

-

Quenching: Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

-

Concentration: Remove the solvent under a gentle stream of nitrogen in the fume hood (do NOT use a rotary evaporator with a heated bath unless you are certain all diazomethane has been quenched).

-

Purification: The resulting dimethyl ester is often pure enough for subsequent steps. If necessary, it can be further purified by flash chromatography.

Mechanism of Diazomethane Esterification

Caption: Reaction mechanism for the esterification of a carboxylic acid with diazomethane.

Comparative Summary and Data

| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) | Diazomethane Esterification |

| Alcohol | Simple, unhindered (e.g., MeOH, EtOH) | Primary, secondary, some tertiary | Methyl esters only |

| Conditions | Harsh (Strong acid, high temp) | Mild (Room temp or 0°C) | Mild (0°C to room temp) |

| Key Reagents | Excess alcohol, cat. H₂SO₄ | DCC, cat. DMAP, Stoichiometric alcohol | Diazomethane |

| Advantages | Inexpensive, simple setup, good for large scale | Mild conditions, broad substrate scope | High yield, very clean, fast reaction |

| Disadvantages | Not suitable for sensitive substrates, equilibrium | Stoichiometric byproduct (DCU), cost of reagents | EXTREMELY HAZARDOUS (toxic, explosive) |

| Typical Yield | Good to excellent (70-95%) | Excellent (>90%) | Near-quantitative (>95%) |

Expected Spectroscopic Data for Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ ~5.70 (m, 2H, olefinic CH=CH), 4.15 (q, 4H, O-CH₂-CH₃), 3.00 (m, 2H, CH-COO), 2.40 (m, 4H, allylic CH₂), 1.25 (t, 6H, O-CH₂-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~174 (C=O), 125 (olefinic C=C), 61 (O-CH₂), 42 (CH-COO), 25 (allylic CH₂), 14 (CH₃).

-

IR (neat, cm⁻¹): ~2980 (C-H), 1730 (C=O, ester), 1170 (C-O).

Note: The exact chemical shifts (δ) may vary slightly. Data is predicted based on typical values for similar structures.[16][17][18]

Conclusion

The successful esterification of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is readily achievable through several distinct methods. The traditional Fischer-Speier esterification is a cost-effective choice for robust, large-scale syntheses of simple esters. The Steglich protocol offers a versatile and mild alternative suitable for more delicate substrates and a wider range of alcohols. Finally, diazomethane provides a rapid and near-quantitative route to methyl esters, but its use is governed by the absolute necessity for stringent safety measures. The selection of the optimal protocol requires a careful evaluation of the specific synthetic goals, substrate sensitivity, and available laboratory infrastructure.

References

- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014). Google Patents.

-

Organic Syntheses Procedure. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. Retrieved from [Link]

-

Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Diazomethane - HAZARD SUMMARY. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]

-

JoVE. (2026). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of New Mexico, Environmental Health & Safety. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid. Retrieved from [Link]

-

Chegg.com. (2018). Solved Given the NMR of 4-cyclohexene-cis-1,2-dicarboxylic. Retrieved from [Link]

-

Filo. (2026). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. Retrieved from [Link]

Sources

- 1. odinity.com [odinity.com]

- 2. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Workup [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nj.gov [nj.gov]

- 12. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 13. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR [m.chemicalbook.com]

- 17. (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 18. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid. This document emphasizes the scientific principles behind the purification process to empower users to overcome common experimental challenges.

Introduction to the Recrystallization of (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is a chiral molecule often synthesized via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by hydrolysis of the resulting anhydride. The primary goal of recrystallization is to remove impurities, which may include unreacted starting materials, by-products from the hydrolysis step, and undesired stereoisomers (such as the cis-isomer or the (1S,2S)-enantiomer). The success of the recrystallization hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be concerned about when recrystallizing (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid?

A1: The most common impurities originate from the synthetic route. These can include:

-

Unreacted Maleic Anhydride or Maleic Acid: If the initial Diels-Alder reaction or subsequent hydrolysis is incomplete.

-

Polymeric by-products: Often formed from the diene at high temperatures.

-

The corresponding cis-isomer: The Diels-Alder reaction can sometimes yield a mixture of cis and trans isomers.

-

The (1S,2S)-enantiomer: If a racemic synthesis was performed.

Q2: How do I select an appropriate solvent for the recrystallization?

A2: The ideal solvent is one in which (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below. For dicarboxylic acids, polar solvents are generally a good starting point. Based on data for structurally similar compounds, consider the following:

-

Water: Can be effective, especially for removing non-polar impurities.[1]

-

Alcohols (Methanol, Ethanol): The cis-isomer of cyclohex-4-ene-1,2-dicarboxylic acid is known to be soluble in methanol. The related trans-1,2-cyclohexanedicarboxylic acid has been recrystallized from ethanol.

-

Acetone: The related trans-1,2-cyclohexanedicarboxylic acid is soluble in acetone.[2]

-

Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Common combinations include acetone/hexane or ethyl acetate/hexane.

A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents to identify a suitable candidate or pair.

Q3: Can recrystallization be used to separate the (1R,2R)- and (1S,2S)-enantiomers?

A3: Standard recrystallization will not separate enantiomers as they have identical physical properties, including solubility in achiral solvents. To separate enantiomers, a chiral resolving agent must be used to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume. 2. Inappropriate solvent choice. | 1. Add more hot solvent in small increments until the solid dissolves. 2. If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Select a more appropriate solvent based on solubility tests. |